molecular formula C19H32O4 B8650776 2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene

2,5-Bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene

Cat. No. B8650776
M. Wt: 324.5 g/mol
InChI Key: GJZCNHVEHFDYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884175B2

Procedure details

In a 3 l four-neck flask with condenser and precision glass stirrer, 144.9 g (3.62 mol) of sodium hydroxide were dissolved in 1800 ml of ethanol. After addition of 370 g (0.91 mol) of 2,5-bis(acetoxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methylbenzene, the mixture was stirred at room temperature for 3 h and at 45° C. for 2.5 h. The mixture was poured onto 2000 ml of water, and the solid which formed was filtered, stirred 3 times with water and filtered again. From the mother liquor, a second fraction was obtained which was likewise stirred 3× with water. The two combined fractions were stirred with hexane at room temperature for 0.5 h, filtered and dried. 183.8 g of white powder were obtained, which were used without further workup and without further characterization directly in the next stage.
Quantity
144.9 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Name
2,5-bis(acetoxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methylbenzene
Quantity
370 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].C(O[CH2:7][C:8]1[CH:13]=[C:12](C)[C:11]([CH2:15][O:16]C(=O)C)=[CH:10][C:9]=1[O:20][CH2:21][CH2:22][CH:23]([CH3:30])[CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28])(=O)C.[OH2:31].[CH3:32]CCCCC>C(O)C>[OH:1][CH2:7][C:8]1[CH:13]=[C:12]([O:31][CH3:32])[C:11]([CH2:15][OH:16])=[CH:10][C:9]=1[O:20][CH2:21][CH2:22][CH:23]([CH3:30])[CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28] |f:0.1|

Inputs

Step One
Name
Quantity
144.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2,5-bis(acetoxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methylbenzene
Quantity
370 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C=C(C(=C1)C)COC(C)=O)OCCC(CCCC(C)C)C
Step Three
Name
Quantity
2000 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h and at 45° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
STIRRING
Type
STIRRING
Details
stirred 3 times with water
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
From the mother liquor, a second fraction was obtained which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OCC1=C(C=C(C(=C1)OC)CO)OCCC(CCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 183.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.